N-{1-[3-(2-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide N-{1-[3-(2-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1008690-53-6
VCID: VC0368176
InChI: InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-16(12-13)19(23-15(3)25)21(26)24(20)9-6-10-27-18-8-5-4-7-17(18)22/h4-5,7-8,11-12,19H,6,9-10H2,1-3H3,(H,23,25)
SMILES: CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C)C
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9g/mol

N-{1-[3-(2-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

CAS No.: 1008690-53-6

Main Products

VCID: VC0368176

Molecular Formula: C21H23ClN2O3

Molecular Weight: 386.9g/mol

N-{1-[3-(2-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide - 1008690-53-6

CAS No. 1008690-53-6
Product Name N-{1-[3-(2-Chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Molecular Formula C21H23ClN2O3
Molecular Weight 386.9g/mol
IUPAC Name N-[1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-16(12-13)19(23-15(3)25)21(26)24(20)9-6-10-27-18-8-5-4-7-17(18)22/h4-5,7-8,11-12,19H,6,9-10H2,1-3H3,(H,23,25)
Standard InChIKey JPPNQYGBDAIOAZ-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C)C
Canonical SMILES CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C)C
PubChem Compound 17524295
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator